Dimethyl piperidine-3,5-dicarboxylate hydrochloride
CAS No.: 1211510-61-0
Cat. No.: VC3417233
Molecular Formula: C9H16ClNO4
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211510-61-0 |
|---|---|
| Molecular Formula | C9H16ClNO4 |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | dimethyl piperidine-3,5-dicarboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H |
| Standard InChI Key | CKHNNEWIFMNBOM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(CNC1)C(=O)OC.Cl |
| Canonical SMILES | COC(=O)C1CC(CNC1)C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Properties
Dimethyl piperidine-3,5-dicarboxylate hydrochloride, with CAS number 1211510-61-0, is a piperidine derivative containing two methyl ester functional groups at positions 3 and 5 of the piperidine ring, with the nitrogen protonated as a hydrochloride salt. The compound exists as a solid at room temperature with characteristic physicochemical properties.
Basic Identifiers and Properties
| Parameter | Value |
|---|---|
| CAS Number | 1211510-61-0 |
| Molecular Formula | C9H16ClNO4 |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | Dimethyl piperidine-3,5-dicarboxylate hydrochloride |
| Standard InChI | InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h6-7,10H,3-5H2,1-2H3;1H |
| Standard InChIKey | CKHNNEWIFMNBOM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(CNC1)C(=O)OC.Cl |
The physical state of the compound is typically a pale yellow solid, with specific solubility in chloroform, dichloromethane, and methanol, making it suitable for various synthetic applications .
Stereochemistry and Isomeric Forms
Dimethyl piperidine-3,5-dicarboxylate hydrochloride can exist in multiple stereoisomeric forms due to the presence of two stereogenic centers at positions 3 and 5 of the piperidine ring. The most commonly studied stereoisomers include:
cis and trans Configurations
The relative stereochemistry between the two ester groups at positions 3 and 5 can be either cis or trans, resulting in distinct structural and chemical properties:
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cis-Dimethyl piperidine-3,5-dicarboxylate hydrochloride: Both ester groups are on the same side of the piperidine ring plane.
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trans-Dimethyl piperidine-3,5-dicarboxylate hydrochloride: The ester groups are on opposite sides of the piperidine ring plane.
Specific Stereoisomers
Specific stereoselective preparations have been documented for obtaining enantiomerically pure forms, including:
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Dimethyl (3R,5S)-piperidine-3,5-dicarboxylate hydrochloride (CAS: 89862-84-0)
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Dimethyl (3S,5R)-piperidine-3,5-dicarboxylate hydrochloride (CAS: 1099378-04-7)
These stereoisomers have specific applications in asymmetric synthesis and pharmaceutical development where stereochemical purity is critical .
Synthetic Methods
Several synthetic approaches have been established for preparing dimethyl piperidine-3,5-dicarboxylate hydrochloride, with the most common pathway involving the hydrogenation of the corresponding pyridine derivative.
From Pyridine Precursors
The most common synthetic route involves:
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Beginning with dimethyl pyridine-3,5-dicarboxylate (CAS: 4591-55-3)
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Catalytic hydrogenation of the pyridine ring
A detailed procedure reported in the literature includes:
"After dissolving the dimethyl pyridine-3,5-dicarboxylate (23.0 g, 118 mmol) in 60 mL of acetic acid, Pt₂O (2.4 g, 5 mol%) was added and hydrogenated at 50 psi for 9 days. After the reaction was completed, the catalyst was removed using a celite pad, and washed with acetic acid. The mixture was dried under reduced pressure to obtain a cis/trans isomer 1:1 in the form of a colorless oil (23.7 g 100%)."
Stereochemical Control in Synthesis
Stereoselective synthesis can be achieved through controlled hydrogenation conditions and catalyst selection. For example:
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Using Adam's catalyst (PtO₂) in acetic acid under specific pressure conditions favors formation of particular stereoisomers
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The cis/trans ratio can be influenced by reaction time, temperature, and hydrogen pressure
Furthermore, enzymatic methods have been developed for the preparation of specific stereoisomers:
"For the synthesis of (R,R)- and (S,S)-N-Boc-5-hydroxymethyl-piperidine-3-carboxylic acid methyl ester as important basic units for potential inhibitors of aspartyl proteases, the respective non-racemic 3,5-dicarboxylic acid monomethyl esters were prepared as key intermediates from a cis,trans-mixture of the respective diester by several consecutive enzymatic reactions using Lipase AY, Chirazyme L-3, Hydrolase ESP-ESL-1064 and pig liver esterase."
Physical and Chemical Properties
The physical and chemical properties of dimethyl piperidine-3,5-dicarboxylate hydrochloride make it a valuable compound for various applications.
Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Color | Pale Yellow | |
| Storage Temperature | Room Temperature (under inert atmosphere) | |
| Solubility | Chloroform, Dichloromethane, Methanol |
Chemical Reactivity
The compound contains several reactive functional groups:
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Two methyl ester groups susceptible to hydrolysis, transesterification, and reduction
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A secondary amine (as a hydrochloride salt) that can be further functionalized
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The hydrochloride form provides enhanced stability and solubility in polar solvents compared to the free base
Applications
Dimethyl piperidine-3,5-dicarboxylate hydrochloride has diverse applications across several fields owing to its unique structural features.
Pharmaceutical Research
The compound serves as a versatile intermediate in the synthesis of potential pharmaceutical agents:
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Used as a key building block for the development of aspartyl protease inhibitors
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Serves as an intermediate in synthesizing bioactive molecules with anti-inflammatory or antimicrobial properties
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The piperidine moiety acts as an efficient partner for catalytic aspartic acid residues, making it valuable in protease inhibitor design
"The piperidine moiety can be an efficient partner for a catalytic aspartic acid residue and therefore could be used as a central template for aspartic acid protease inhibitors."
Material Science
In material science, the compound finds applications in:
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Development of polymers with specific hydrophilic properties due to its ester functionalities
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Creation of specialized coatings with controlled surface properties
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Serving as a monomer or modifier in various polymeric materials
Organometallic Catalysis
The nitrogen-containing heterocyclic core makes dimethyl piperidine-3,5-dicarboxylate hydrochloride valuable in catalytic applications:
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As a ligand in organometallic catalysis
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As a structural component in catalyst design
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In coordination chemistry for metal complex formation
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